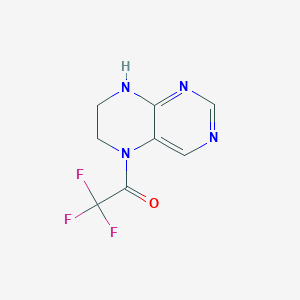
1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone typically involves the reaction of a pteridine derivative with a trifluoroacetylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydropteridines.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce dihydropteridines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: It is studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The trifluoroacetyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparación Con Compuestos Similares
1-(7,8-Dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(2,4-Diamino-7,8-dihydro-6H-pteridin-5-yl)ethanone: This compound has a similar pteridine core but lacks the trifluoroacetyl group, resulting in different chemical and biological properties.
1-(7,8-Dihydro-6H-pteridin-5-yl)ethanone: This compound also lacks the trifluoroacetyl group and may have different reactivity and applications.
Propiedades
IUPAC Name |
1-(7,8-dihydro-6H-pteridin-5-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4O/c9-8(10,11)7(16)15-2-1-13-6-5(15)3-12-4-14-6/h3-4H,1-2H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMJXRPEJDQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CN=CN=C2N1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
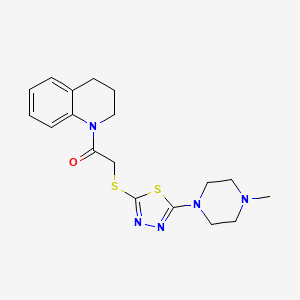
![N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2647418.png)
![N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2647420.png)
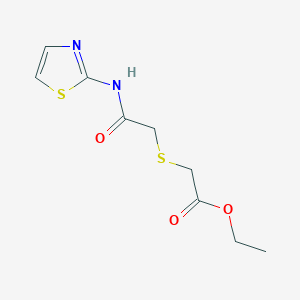
![3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2647423.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2647425.png)
![Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B2647427.png)

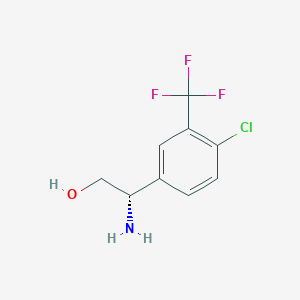
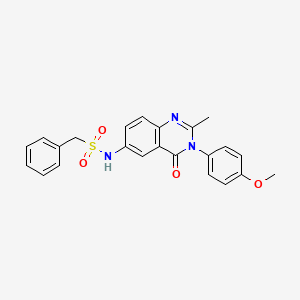
![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2647434.png)
![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647436.png)

